N,N'-Dimethyl-1,12-diaminododecane
Overview
Description
“N,N’-Dimethyl-1,12-diaminododecane” is a chemical compound with the molecular formula C14H32N21. It is also known by other names such as “N,N’-dimethyldodecane-1,12-diamine” and "methyl [12-(methylamino)dodecyl]amine"1. The molecular weight of this compound is 228.42 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N,N’-Dimethyl-1,12-diaminododecane”. However, it’s mentioned that it can be synthesized from Carbamic acid, N,N’-1,12-dodecanediylbis-, C,C’-diethyl ester2.Molecular Structure Analysis
The InChI representation of “N,N’-Dimethyl-1,12-diaminododecane” is InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
1. The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors1. The rotatable bond count is 131.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N,N’-Dimethyl-1,12-diaminododecane”.Physical And Chemical Properties Analysis
“N,N’-Dimethyl-1,12-diaminododecane” has a molecular weight of 228.42 g/mol1. The compound has a topological polar surface area of 24.1 Ų1. The heavy atom count is 161. The exact mass and monoisotopic mass are 228.256549029 g/mol1. The compound has a complexity of 1011.Scientific Research Applications
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Synthesis of Medicinal Drugs and Polymers
- Field : Organic Chemistry, Medicinal Chemistry, Polymer Science
- Application : “N,N’-Dimethyl-1,12-diaminododecane” is used in the synthesis of medicinal drugs and polymers . It’s a versatile compound that can be incorporated into various chemical structures, enhancing their properties and functionalities.
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : N,N-dimethylenamino ketones, which can be derived from “N,N’-Dimethyl-1,12-diaminododecane”, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives .
- Method : The synthesis of these heterocyclic compounds typically involves reactions with various electrophiles under controlled conditions .
- Results : These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
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Feedstock for Polymer Synthesis
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Source of Twelve Carbon Chain for Medicinal Drugs
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NMDA Receptor Antagonist
- Field : Neuropharmacology
- Application : “N,N’-Dimethyl-1,12-diaminododecane” (also known as N12N) has been identified as a polyamine inverse agonist of the NMDA receptor . NMDA receptors are a type of ionotropic glutamate receptor in the brain and are involved in synaptic plasticity and memory function.
- Method : The compound would be applied in experimental settings, often in vitro or in animal models, to study its effects on NMDA receptor activity .
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Synthesis of Acrylamide Polymers
- Field : Polymer Chemistry
- Application : “N,N’-Dimethyl-1,12-diaminododecane” can be used in the synthesis of acrylamide polymers . These polymers have a wide range of applications, including water treatment, enhanced oil recovery, papermaking, and mineral processing.
- Method : The compound would be reacted with acrylamide monomers under controlled conditions to form the polymer .
- Results : The resulting acrylamide polymers would have properties suitable for their intended applications .
Safety And Hazards
“N,N’-Dimethyl-1,12-diaminododecane” is classified as Acute Tox. 4 Oral, Skin Corr. 1B, and Skin Sens. 13. The compound should not be inhaled, ingested, or come into contact with skin or eyes4. Personal protective equipment and face protection should be worn when handling this compound4.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “N,N’-Dimethyl-1,12-diaminododecane”. However, it’s worth noting that this compound is used in biochemical research5, which suggests that it may have potential applications in various scientific fields.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to the primary literature for more detailed and specific information.
properties
IUPAC Name |
N,N'-dimethyldodecane-1,12-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAFNKFCDOBGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507795 | |
Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethyl-1,12-diaminododecane | |
CAS RN |
56992-91-7 | |
Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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